

# Spectroscopic Data for 3-methylisoquinolin-1(2H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-methylisoquinolin-1(2H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-methylisoquinolin-1(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

While specific experimental spectra for **3-methylisoquinolin-1(2H)-one** are not widely available in public databases, this guide presents data for the parent compound, isoquinolin-1(2H)-one, as a reference.<sup>[1]</sup> The expected spectral characteristics for the 3-methyl derivative are inferred based on established principles of spectroscopic interpretation.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **3-methylisoquinolin-1(2H)-one**. The data for the parent compound, isoquinolin-1(2H)-one, is provided for comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. The data presented here are based on spectra obtained in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[1]</sup>

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm (Predicted for 3-methylisoquinolin-1(2H)-one)	Chemical Shift ( $\delta$ ) ppm (Experimental for Isoquinolin-1(2H)-one)[1]	Multiplicity	Assignment
~11.0 (br s)	11.1 (br s)	Broad Singlet	N-H
~8.1	8.15	Doublet	H-8
~7.6	7.65	Triplet	H-6
~7.5	7.50	Doublet	H-5
~7.3	7.35	Triplet	H-7
~6.9 (s)	7.15	Doublet	H-4
-	6.50	Doublet	H-3
~2.2 (s)	-	Singlet	-CH <sub>3</sub>

<sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm (Predicted for 3-methylisoquinolin-1(2H)-one)	Chemical Shift ( $\delta$ ) ppm (Experimental for Isoquinolin-1(2H)-one)[1]	Assignment
~162	161.9	C=O (C-1)
~138	138.2	C-8a
~132	132.4	C-6
~135	125.1	C-4
~128	127.8	C-4a
~127	127.1	C-8
~126	126.5	C-5
~125	125.9	C-7
~115	106.2	C-3
~18	-	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands are detailed below.

Wavenumber (cm <sup>-1</sup> ) (Predicted for 3-methylisoquinolin-1(2H)-one)	Wavenumber (cm <sup>-1</sup> ) (Experimental for Isoquinolin-1(2H)-one)	Functional Group
~3400-3200	3411	N-H Stretch
~3100-3000	3050	Aromatic C-H Stretch
~2950-2850	-	Aliphatic C-H Stretch
~1650	1653	C=O Stretch (Amide)
~1600, ~1480	1605, 1485	C=C Stretch (Aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the parent molecule and its fragments, confirming the molecular weight and offering structural insights.<sup>[2]</sup>

$m/z$ (Predicted for 3-methylisoquinolin-1(2H)-one)	$m/z$ (Experimental for Isoquinolin-1(2H)-one) <sup>[3]</sup>	Assignment
159	145	[M] <sup>+</sup> (Molecular Ion)
131	117	[M-CO] <sup>+</sup>
130	116	[M-CHO] <sup>+</sup>
103	89	[M-CO-CN] <sup>+</sup>

## Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of 3-methylisoquinolin-1(2H)-one.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[4]</sup> Filter the solution into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.<sup>[5]</sup>
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).<sup>[6]</sup> For  $^1\text{H}$  NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.<sup>[7]</sup>

## Infrared (IR) Spectroscopy

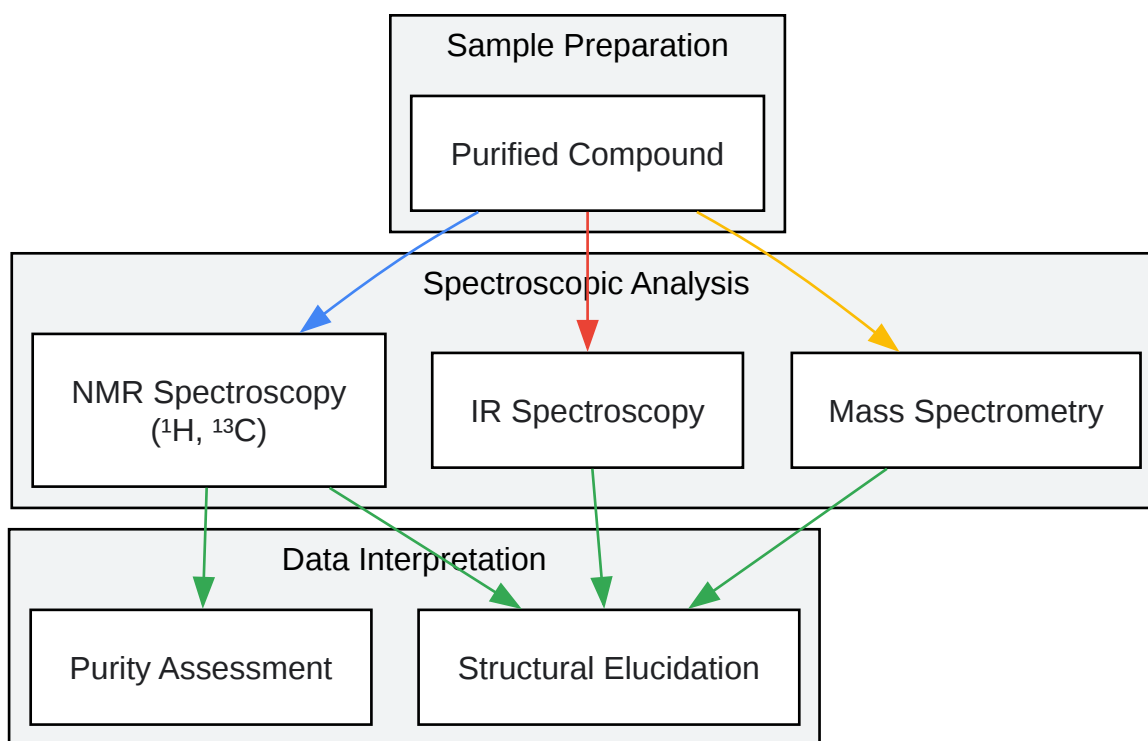
- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).<sup>[8]</sup> Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.<sup>[8]</sup>
- **Data Acquisition:** Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.<sup>[8]</sup> The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[9]</sup>

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol, acetonitrile, or water.<sup>[10]</sup> The concentration is typically in the range of 10-100 micrograms per mL.<sup>[10]</sup>
- **Data Acquisition:** Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like gas chromatography (GC) or liquid chromatography (LC).<sup>[11]</sup> For electron ionization (EI), a standard electron energy of 70 eV is commonly used to induce fragmentation.<sup>[2]</sup> The mass analyzer separates the resulting ions based on their mass-to-charge ratio.<sup>[12]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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